molecular formula C10H13BCl2O3 B2431249 4-Butoxy-2,3-dichlorophenylboronic acid CAS No. 2096339-74-9

4-Butoxy-2,3-dichlorophenylboronic acid

Cat. No.: B2431249
CAS No.: 2096339-74-9
M. Wt: 262.92
InChI Key: JXEAGLCIPVWOBY-UHFFFAOYSA-N
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Description

4-Butoxy-2,3-dichlorophenylboronic acid is a type of organoborane compound. It has a CAS Number of 2096339-74-9 and a molecular weight of 262.93 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of boronic acids like this compound often involves the addition of organometallic reagents to boranes . Protodeboronation, a process not well developed for alkyl boronic esters, has been reported for 1°, 2°, and 3° alkyl boronic esters using a radical approach .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H13BCl2O3/c1-2-3-6-16-8-5-4-7 (11 (14)15)9 (12)10 (8)13/h4-5,14-15H,2-3,6H2,1H3 . This indicates the presence of carbon, hydrogen, boron, chlorine, and oxygen atoms in the molecule.


Chemical Reactions Analysis

Boronic acids, including this compound, are valuable building blocks in organic synthesis. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 262.93 . The boiling point of a similar compound, 4-Butoxy-3-chlorophenylboronic acid, is reported to be 376.1°C at 760 mmHg .

Scientific Research Applications

Infrared and Raman Spectrum, Molecular Structure, and Theoretical Calculation of 3,4-Dichlorophenylboronic Acid

This study presents the experimental and theoretical structures and vibrations of 3,4-dichlorophenylboronic acid. It included Fourier Transform Infrared spectra and Fourier Transform Raman spectra of the molecule in the solid phase. The study identified four conformers of the molecule and diagnosed the most stable one. It also provided complete assignments of the vibrations using total energy distribution and scaled quantum mechanics methods. The research could be indirectly relevant for understanding the vibrational and molecular structure characteristics of 4-Butoxy-2,3-dichlorophenylboronic acid, given the structural similarities between the compounds (Kurt et al., 2009).

Facile Synthesis of Highly Active Co(II) and Fe(II) Phthalocyanine Catalysts for Aerobic Oxidation of Phenolic Compounds

This paper discusses the synthesis of 2,3-dichlorophenoxy substituted cobalt and iron phthalocyanines and their use as efficient catalysts for aerobic oxidation of nitrophenols. The catalysts were characterized by various spectroscopies, and the study explored the best reaction conditions, oxidant ratio, temperature, and oxidant type with different nitrophenols. The findings of this research might provide insights into the catalytic and reactive properties of chlorophenoxy compounds, which could be extrapolated or considered when studying this compound (Saka et al., 2015).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are generally known for their ability to form reversible covalent complexes with compounds containing 1,2 or 1,3-diol motifs .

Mode of Action

The mode of action of 4-Butoxy-2,3-dichlorophenylboronic acid is likely related to its boronic acid moiety. Boronic acids are known to form reversible covalent complexes with compounds containing 1,2 or 1,3-diol motifs . This property allows them to interact with a variety of biological targets, potentially leading to various biochemical effects.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction. This suggests that the compound may be involved in the modification of organic molecules, potentially affecting various biochemical pathways.

Result of Action

Given its potential role in Suzuki-Miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which could have various effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy in Suzuki-Miyaura cross-coupling reactions may be influenced by the presence of a transition metal catalyst .

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Future Directions

Borinic acids, a subclass of organoborane compounds that include 4-Butoxy-2,3-dichlorophenylboronic acid, are being studied for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Recent advances in the synthesis of diarylborinic acids and their four-coordinated analogs have been reported .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Butoxy-2,3-dichlorophenylboronic acid are not fully understood. Boronic acids, in general, are known to interact with various enzymes, proteins, and other biomolecules. For instance, phenyl boronic acid (PBA) has been shown to bind 1,2 and 1,3- cis -diols motifs of carbohydrates . This property has been used for the development of synthetic ‘boron-lectins’, and lately for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies and for biorthogonal conjugations .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. Boronic acids are known to participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, boronic acids are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that the compound should be stored in an inert atmosphere at 2-8°C .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not known. Boronic acids are known to participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Properties

IUPAC Name

(4-butoxy-2,3-dichlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BCl2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5,14-15H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEAGLCIPVWOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCCCC)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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